

A Comprehensive Technical Guide to Methyl 3-amino-5-methylbenzoate

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Compound of Interest

Compound Name: **Methyl 3-amino-5-methylbenzoate**

Cat. No.: **B099481**

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This technical guide provides a detailed overview of **Methyl 3-amino-5-methylbenzoate**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

IUPAC Name: **Methyl 3-amino-5-methylbenzoate**

Synonyms:

- 3-Amino-5-methylbenzoic acid methyl ester
- Methyl 3,5-aminomethylbenzoate

CAS Number: 18595-15-8[1][2]

Physicochemical Properties

A summary of the key quantitative data for **Methyl 3-amino-5-methylbenzoate** is presented in the table below. This information is crucial for its handling, application in synthetic procedures, and for analytical characterization.

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂ [1] [2]
Molar Mass	165.19 g/mol [1] [2]
Boiling Point	303.1 ± 22.0 °C at 760 mmHg [1] [2]
Density	1.132 ± 0.06 g/cm ³ (Predicted) [2]
pKa	3.57 ± 0.10 (Predicted) [2]
Appearance	Yellow to brown solid [2]
Storage Temperature	Room temperature, under inert atmosphere, in a dark place [2]

Experimental Protocol: Synthesis of Methyl 3-amino-5-methylbenzoate

The following is a detailed experimental protocol for the synthesis of **Methyl 3-amino-5-methylbenzoate** via the esterification of 3-amino-5-methylbenzoic acid. This method is a standard and efficient route for the preparation of this compound.

3.1. Materials and Reagents:

- 3-amino-5-methylbenzoic acid
- Anhydrous methanol
- Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
- Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

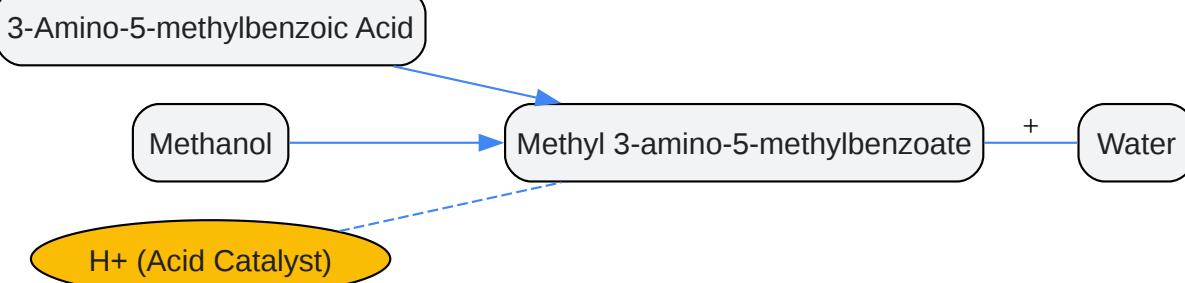
3.2. Reaction Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous methanol. The amount of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of acid).
- Acid Catalyst Addition:
 - Method A (Thionyl Chloride): Cool the methanolic solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. This addition is exothermic and should be performed with caution in a well-ventilated fume hood.
 - Method B (Sulfuric Acid): Alternatively, while cooling the methanolic solution in an ice bath, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise.
- Reaction: After the complete addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.

- Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
- Extraction:
 - Transfer the neutralized mixture to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers.
- Drying and Concentration:
 - Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **Methyl 3-amino-5-methylbenzoate**.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the synthesis and a potential reaction pathway.



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References

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